molecular formula C25H22FN3OS B2681565 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-76-6

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Cat. No.: B2681565
CAS No.: 847397-76-6
M. Wt: 431.53
InChI Key: AOZDDYKRYMLZLB-UHFFFAOYSA-N
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Description

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic compound characterized by a complex molecular structure. It consists of a pyrrolidin-2-one core functionalized with various aromatic groups. This compound's unique configuration makes it an intriguing subject for study in fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials generally include 4-fluorobenzylamine, benzimidazole derivatives, and pyrrolidinone intermediates. Key reaction steps may involve:

  • Formation of benzimidazole intermediate: Condensation reaction of o-phenylenediamine with a suitable carboxylic acid derivative.

  • Alkylation reaction: Introduction of the 4-fluorobenzyl group via alkylation using an alkyl halide.

  • Cyclization: Formation of the pyrrolidinone ring through cyclization reactions.

Industrial Production Methods

Scaling up the production of this compound involves optimizing reaction conditions for higher yields and purity. This typically includes:

  • Catalysts and reagents: Usage of specific catalysts to enhance reaction rates.

  • Temperature control: Precise temperature regulation to favor desired reaction pathways and minimize by-product formation.

  • Purification: Employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be conducted using agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the nature of the substituents.

Common Reagents and Conditions

  • Oxidation: Use of hydrogen peroxide under acidic or basic conditions.

  • Reduction: Lithium aluminum hydride in anhydrous conditions.

  • Substitution: Halogenated solvents and mild bases like triethylamine.

Major Products Formed

The major products from these reactions are typically further functionalized derivatives, such as hydroxylated or alkylated versions of the original compound.

Scientific Research Applications

Chemistry

This compound's complex structure makes it valuable for studying molecular interactions, reaction mechanisms, and synthetic methodologies.

Biology

In biological research, the compound might be used to investigate enzyme interactions, binding affinities, and receptor modulation.

Medicine

Industry

In the industry, it may find applications in creating advanced materials or as a precursor for other specialized compounds.

Mechanism of Action

The mechanism by which 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exerts its effects likely involves:

  • Molecular targets: Interactions with specific enzymes or receptors at a molecular level.

  • Pathways: Modulating biochemical pathways, potentially affecting cellular functions.

Comparison with Similar Compounds

Compared to similar compounds, 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exhibits unique functional groups that may confer distinct biological or chemical properties. Similar compounds might include:

  • Benzimidazole derivatives: Known for their pharmacological activities.

  • Pyrrolidinone analogs: Commonly studied for their chemical reactivity and biological activity.

This uniqueness can be crucial in determining its specific applications and potential advantages over related compounds.

Properties

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3OS/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZDDYKRYMLZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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